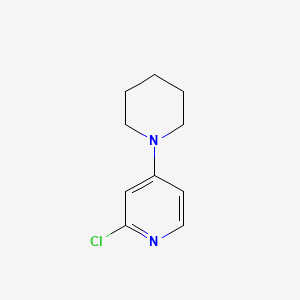

2-Chloro-4-(piperidin-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCCPYJDWCIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682454 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-54-0 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development

Conventional and Contemporary Synthetic Approaches

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine (B92270) Scaffolds

A principal and widely utilized method for the synthesis of 2-Chloro-4-(piperidin-1-yl)pyridine is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a di-substituted pyridine, most commonly 2,4-dichloropyridine (B17371), with piperidine (B6355638).

The reactivity of halogens on the pyridine ring is influenced by their position relative to the ring nitrogen. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack. In the case of 2,4-dichloropyridine, the substitution of the chlorine atom at the 4-position is often favored. thieme-connect.com This regioselectivity can be attributed to the electronic properties of the pyridine ring, where the nitrogen atom withdraws electron density, activating the 4-position for nucleophilic attack. thieme-connect.comwuxiapptec.com However, the reaction conditions, including the solvent, temperature, and the presence of a base, can influence the outcome. Studies have shown that while C-4 selectivity is common, mixtures of 2- and 4-substituted products can also be formed. wuxiapptec.com For instance, the reaction of 2,4-dichloropyridine with aqueous ammonia (B1221849) has been reported to yield a mixture of 2- and 4-amino substitution products. thieme-connect.com

The use of Lewis acids can also facilitate SNAr reactions on pyridine rings. For example, zinc-based Lewis acids have been shown to activate the pyridine ring towards nucleophilic attack. sci-hub.se Computational studies, such as Frontier Molecular Orbital (FMO) analysis, have been employed to understand and predict the regioselectivity of these reactions, revealing the importance of the LUMO and LUMO+1 orbitals of the dichloropyridine substrate. rsc.orgresearchgate.net

A related approach involves the condensation of 2-chloro-4-chloromethylpyridine with piperidine. google.com This method first introduces a chloromethyl group at the 4-position of a 2-chloropyridine (B119429) core, which then undergoes nucleophilic substitution by piperidine.

Carbon-Carbon and Carbon-Nitrogen Bond Formation through Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and copper, offer a powerful alternative for forming the C-N bond between the pyridine ring and the piperidine moiety. These methods are valued for their broad substrate scope and functional group tolerance.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for this purpose. This reaction would typically involve the coupling of a 2-chloro-4-halopyridine (where the halogen at the 4-position is bromine or iodine for higher reactivity) with piperidine in the presence of a palladium catalyst and a suitable base. While direct C-N coupling of 2-chloropyridine with piperidine can be achieved, the synthesis of 4-(piperidin-1-yl)pyridine from 4-chloropyridine (B1293800) has also been demonstrated using copper-catalyzed systems. semanticscholar.org

Another strategy involves the cross-coupling of a piperidine-containing organometallic reagent with a suitable pyridine electrophile. For instance, a silyl-activated piperidine derivative can undergo palladium-catalyzed cross-coupling with aryl iodides. google.com This approach could be adapted for the synthesis of this compound by using an appropriately substituted pyridine halide. These cross-coupling methods provide a versatile toolkit for the synthesis of a wide range of substituted piperidinyl pyridines. scbt.comarkat-usa.orgthieme-connect.com

Reductive Amination and Cyclization Techniques for Piperidine Ring Construction

Instead of pre-forming the piperidine ring, it can be constructed directly on the pyridine scaffold through reductive amination and cyclization techniques. One such approach is the hydrogenation of pyridine derivatives. The reduction of pyridines to piperidines is a fundamental transformation, often requiring harsh conditions, but recent advancements have led to milder, more selective methods. nih.govresearchgate.net

A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been developed to access N-aryl piperidines. acs.org This method proceeds through the reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination. While this specific example leads to N-aryl piperidines, the underlying principle of pyridine ring reduction followed by amination could be adapted.

Ring-closing double reductive amination is another powerful strategy for constructing the piperidine ring from acyclic precursors. researchgate.net This would involve a pyridine derivative bearing two reactive carbonyl or related functionalities that can cyclize with an amine source to form the piperidine ring. For example, a diformyl intermediate derived from the oxidative cleavage of a suitable precursor can undergo a ring-closing step with an amine under reductive amination conditions. researchgate.net

Innovative Synthetic Methodologies

Multicomponent Reaction (MCR) Applications in Pyridine Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical route to highly substituted pyridines. nih.gov The Hantzsch pyridine synthesis is a classic example of an MCR that can be adapted to produce a variety of pyridine derivatives. nih.govfao.org

More contemporary MCRs could be envisioned for the synthesis of precursors to this compound. For instance, a multicomponent reaction could be designed to assemble a polysubstituted pyridine ring, which could then be further functionalized. fao.orgacs.org The Ugi four-component reaction, for example, is a versatile MCR for creating diverse molecular scaffolds and has been used in the synthesis of complex biomolecules. youtube.com While a direct one-pot synthesis of the target molecule via an MCR might be challenging, these reactions are invaluable for rapidly generating libraries of substituted pyridines for further elaboration. nih.gov

Cycloaddition Reactions for Pyridine Core Assembly

Cycloaddition reactions provide a powerful strategy for the de novo synthesis of the pyridine ring itself, allowing for the controlled introduction of substituents. The [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals such as cobalt, is an efficient method for constructing pyridine rings. researchgate.netrsc.org This approach offers high atom economy and can be performed under mild conditions. By carefully selecting the alkyne and nitrile starting materials, a pyridine ring with the desired substitution pattern for subsequent conversion to this compound could be assembled.

Formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes or ketones also provide a practical route to substituted pyridines. researchgate.net This organocatalyzed method can generate tri- or tetrasubstituted pyridine scaffolds. Additionally, [3π + 2σ] cycloaddition reactions involving vinyl azides and bicyclo[1.1.0]butanes have been developed to synthesize pyridine bioisosteres, showcasing the versatility of cycloaddition strategies in accessing novel pyridine-based structures. chemrxiv.org These innovative cycloaddition methodologies hold promise for the efficient and regioselective synthesis of complex pyridine derivatives.

High-Throughput Synthesis and Automation

Miniaturization Techniques and High-Throughput Experimentation (HTE) in Compound Generation

The synthesis of compound libraries for drug discovery has been significantly accelerated by the adoption of miniaturization and high-throughput experimentation (HTE). youtube.com These techniques allow for the rapid and parallel execution of a large number of chemical reactions on a small scale, typically in multi-well plates. youtube.com This approach is particularly valuable for optimizing reaction conditions and exploring the chemical space around a core scaffold, such as the 2-substituted pyridine motif present in this compound. The development of new drugs is an expensive and lengthy process, and HTE is a powerful tool used by pharmaceutical companies to shorten this timeline by efficiently synthesizing large libraries of compounds for screening. youtube.comnih.gov

The generation of this compound and its analogs often involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on the pyridine ring is displaced by an amine. For the synthesis of the title compound, 2,4-dichloropyridine would be reacted with piperidine. High-throughput experimentation platforms are ideally suited to optimize such reactions. novalix.com By using automated liquid handlers and robotic systems, researchers can systematically screen a wide array of catalysts, bases, solvents, and temperature conditions in a single experimental run to identify the optimal parameters for yield and purity. novalix.comyoutube.com

For instance, in the development of related substituted pyridine libraries, HTE has been employed to explore reaction conditions for coupling reactions on chloropyridine cores. chemrxiv.org A typical HTE workflow for the synthesis of a library of 4-substituted-2-chloropyridines would involve dispensing the starting materials (e.g., a 2-chloropyridine derivative and various amines) into the wells of a 96-well plate. Different catalysts and solvents would then be added to designated wells, and the plate would be heated. After the reaction is complete, the outcomes are rapidly analyzed, often using techniques like liquid chromatography-mass spectrometry (LC-MS), to determine the conversion rate and identify successful conditions. novalix.com

Research Findings from HTE Screening

While specific HTE data for the synthesis of this compound is not extensively published, research on analogous systems demonstrates the power of this approach. For example, studies on the amination of chloropyridines have shown that HTE can rapidly identify effective catalyst systems and reaction protocols. researchgate.net Flow chemistry, a related technique that is often integrated with automated systems, has also proven effective for the uncatalyzed, high-temperature SNAr of 2-chloropyridines with various secondary amines, affording products in good to excellent yields with short reaction times. researchgate.net

A representative HTE screen for the optimization of the SNAr reaction between a chloropyridine and an amine might explore variables as shown in the table below. The goal is to maximize the conversion of the starting material to the desired product while minimizing side reactions.

Table 1: Representative High-Throughput Experimentation (HTE) Screen for Amination of a Chloropyridine

This table illustrates a hypothetical screening plate setup to optimize the synthesis of a 4-amino-2-chloropyridine (B126387) derivative, a reaction class directly relevant to the synthesis of this compound.

The data generated from such screens provide deep insights into the reaction mechanism and the effect of each parameter, enabling chemists to rapidly select the best conditions for producing a target compound or an entire library of related molecules for further biological evaluation. youtube.com This accelerated process, driven by miniaturization and HTE, is a cornerstone of modern medicinal chemistry for generating novel structures like this compound and its derivatives. nih.gov

Advanced Structural and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are fundamental in confirming the identity and purity of 2-Chloro-4-(piperidin-1-yl)pyridine, offering a detailed view of its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing data on the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum provides specific chemical shifts for the protons on both the pyridine (B92270) and piperidine (B6355638) rings. For instance, in a study using DMSO-d6 as the solvent, the protons on the pyridine ring of a related derivative appeared in the aromatic region, while the piperidine protons were observed at higher field strengths. The integration of these signals corresponds to the number of protons in each unique environment.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by identifying the chemical shift of each carbon atom. In a related 4-(piperidin-1-yl)pyridine derivative, distinct signals are observed for the carbons of the pyridine and piperidine rings. rsc.org The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating piperidine group. asianpubs.orgresearchgate.net

2D NMR: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine the spatial relationships between protons. rsc.org For example, a NOESY experiment on a substituted pyridine derivative confirmed the regioselectivity of a reaction by showing correlations between specific protons on the pyridine and an attached substituent. rsc.org These advanced experiments are crucial for unambiguously assigning complex structures and understanding the molecule's conformation in solution. ipb.pt

Table 1: Representative NMR Data for a Substituted Pyridine Derivative

| Nucleus | Chemical Shift (ppm) |

| ¹H | Aromatic protons, piperidine protons |

| ¹³C | Pyridine ring carbons, piperidine ring carbons |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative being analyzed.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound. cardiff.ac.uk These methods probe the vibrational modes of the molecule, which are sensitive to its structure and bonding. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 4-amino-2-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, shows characteristic peaks for N-H and C≡N stretching vibrations. researchgate.net For this compound, one would expect to observe characteristic absorption bands corresponding to the C-Cl stretching vibration, as well as vibrations associated with the pyridine and piperidine rings. researchgate.net The C-N stretching vibration is also a key feature, with a calculated value of 1274 cm⁻¹ for a similar molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. aps.org For instance, in the Raman spectrum of a related pyridine derivative, the most intense peak was attributed to a C-H wagging mode of the pyridine ring. mdpi.com Both IR and Raman spectra can be used to create a detailed "fingerprint" of the molecule, allowing for its identification and the analysis of its structural features. researchgate.net

Table 2: Key Vibrational Modes for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N, C=C stretch (ring) | 1600-1400 |

| C-N stretch | 1350-1250 |

| C-Cl stretch | 850-550 |

Note: The exact wavenumbers are dependent on the specific molecular structure and its environment.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org For example, the HRMS data for a related compound showed a molecular ion peak that matched the calculated value, confirming its identity. rsc.org

Fragmentation Pattern: Electron impact (EI) ionization can cause the molecule to break apart into characteristic fragment ions. The analysis of these fragments can help to piece together the structure of the original molecule. For instance, the mass spectrum of a related piperidinylpyridine derivative showed a prominent molecular ion peak. researchgate.net The fragmentation pattern would likely involve cleavage of the bond between the pyridine and piperidine rings, as well as loss of the chlorine atom.

UV-Visible and fluorescence spectroscopy provide information about the electronic structure and optical properties of this compound.

UV-Visible Absorption: The UV-Visible spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions between different energy levels. Pyridine and its derivatives typically exhibit absorption bands in the UV region. researchgate.net The presence of the chlorine atom and the piperidine group will influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy: Some pyridine derivatives exhibit fluorescence, which is the emission of light after absorption of a photon. The fluorescence emission spectrum can provide further information about the electronic properties of the molecule. mdpi.com For example, a study on a related compound showed a significant shift in the maximum fluorescence emission when the polarity of the solvent was changed, indicating a solvatochromic effect. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

In the crystal structure of a related compound, 4-(piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]furo[2,3-c]pyridine, the piperidine ring was found to adopt a chair conformation. stuba.sk The analysis also revealed intermolecular hydrogen bonds that link the molecules into a three-dimensional network. stuba.sk Similar studies on this compound would provide invaluable information about its solid-state structure and intermolecular interactions.

Advanced Chromatographic and Separation Techniques

Chromatographic methods are fundamental for the purification and purity assessment of "this compound." High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques that offer high resolution and sensitivity.

The purity of "this compound" is critical for its application, particularly in pharmaceutical synthesis. Both HPLC and UPLC are routinely employed for this purpose. These techniques separate the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.

For compounds with similar structures, such as other piperidine and pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method. A typical RP-HPLC setup would utilize a C18 or a phenyl-hexyl stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or a dilute acid like trifluoroacetic acid (TFA) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient separation of compounds with a range of polarities. nih.govrsc.org

UPLC, which uses smaller particle sizes in the stationary phase (typically <2 µm), offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. A UPLC method for a related compound might use an ACQUITY UPLC BEH C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid. rsc.org

The detection of "this compound" is typically achieved using a UV detector, as the pyridine ring contains a chromophore that absorbs UV light. The selection of the detection wavelength is based on the UV spectrum of the compound to maximize sensitivity.

Table 3: Exemplary Chromatographic Conditions for Related Piperidine/Pyridine Derivatives

| Technique | Column | Mobile Phase | Gradient/Isocratic | Detection | Reference |

| HPLC | Gemini C18 (5 µm, 250 × 4.6 mm) | A: 0.1% TFA in water; B: Acetonitrile | Gradient: 5% to 95% B | UV (210, 254, 280 nm) | nih.gov |

| UPLC | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile | Gradient | UV, Mass Spectrometry | rsc.org |

| HPLC | Hypersil BDS C8 (5 µm, 150 x 4.6 mm) | A: Acetate buffer (pH 6.0); B: Methanol | Gradient | UV (264 nm) | semanticscholar.org |

Derivatization and Functionalization Strategies

Chemical Modifications of the Pyridine (B92270) Ring

The pyridine ring in 2-chloro-4-(piperidin-1-yl)pyridine is the primary site for introducing structural diversity, largely due to the reactive chlorine atom at the 2-position. This position is activated towards nucleophilic substitution, providing a reliable handle for constructing more complex molecules. Furthermore, strategies exist to functionalize other positions on the ring, albeit with more nuanced approaches.

The chlorine atom at the C-2 position of the pyridine ring is susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental to the utility of this compound as a synthetic building block.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-nitrogen bonds using palladium catalysis. The Buchwald-Hartwig amination is a key reaction for introducing a wide array of primary and secondary amines at the 2-position, replacing the chloro group. youtube.comnih.govresearchgate.netresearchgate.net This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Similarly, the Suzuki-Miyaura coupling allows for the formation of a C-C bond by reacting the 2-chloro position with an organoboron reagent, enabling the introduction of various aryl, heteroaryl, or alkyl groups. google.comresearchgate.netslideshare.netgoogle.com These reactions are prized for their broad functional group tolerance and high efficiency. google.com

Table 1: Representative Palladium-Catalyzed Reactions at the 2-Position of Chloropyridines

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Typical Conditions | Product Type |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene, 100 °C | 2-Amino-4-(piperidin-1-yl)pyridine |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O, 90 °C | 2-Aryl-4-(piperidin-1-yl)pyridine |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF, 65 °C | 2-Alkynyl-4-(piperidin-1-yl)pyridine |

Direct Nucleophilic Aromatic Substitution (SNAr): The 2-position of the pyridine ring is activated for SNAr due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. This allows for the direct displacement of the chloride by strong nucleophiles such as alkoxides, thiolates, and various amines under suitable conditions. For instance, reaction with sodium thiomethoxide would yield the corresponding 2-methylthio derivative, while reaction with secondary amines like morpholine (B109124) can introduce a different heterocyclic moiety at the 2-position.

Functionalizing the C-3, C-5, and C-6 positions of the pyridine ring is more challenging due to the inherent electronic properties of the heterocycle.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient and is generally deactivated towards electrophilic attack. Reactions like nitration or halogenation require harsh conditions and typically proceed with low regioselectivity, favoring the C-3 and C-5 positions. The presence of the electron-donating piperidine (B6355638) group at C-4 may slightly activate the ortho positions (C-3 and C-5) to electrophilic attack, but the deactivating effect of the ring nitrogen and the C-2 chloro group remains dominant.

Directed ortho-Metalation (DoM): A more controlled and powerful strategy for functionalizing the pyridine ring is Directed ortho-Metalation (DoM). ajchem-a.comnih.govresearchgate.netnih.gov This technique involves deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. While the piperidino group itself is not a classical DMG, strategic modifications or the use of related pyridine substrates bearing a potent DMG can achieve highly regioselective lithiation. For example, lithiation of a 2-chloropyridine (B119429) can be directed to the C-6 position using specific superbases like BuLi-LiDMAE, allowing for the subsequent introduction of an electrophile at this site. bohrium.com This method provides a predictable route to specifically substituted pyridine derivatives that are inaccessible through other means.

Functionalization of the Piperidine Moiety

The piperidine ring offers additional opportunities for structural modification, primarily centered on the nucleophilic nitrogen atom and, to a lesser extent, the ring's C-H bonds.

The nitrogen atom of the piperidine ring is a tertiary amine and retains its nucleophilic and basic character. This allows for straightforward functionalization through N-alkylation and N-acylation reactions.

Table 2: Typical N-Functionalization Reactions of the Piperidine Moiety

| Reaction Type | Reagent | Base/Conditions | Product |

| N-Alkylation | Benzyl (B1604629) bromide (BnBr) | K₂CO₃, Acetonitrile (B52724), 80 °C | 1-Benzyl-1-[2-chloro-pyridin-4-yl]piperidinium bromide |

| N-Acylation | Acetyl chloride (AcCl) | Triethylamine (Et₃N), CH₂Cl₂, 0 °C to RT | 1-[2-Chloro-4-(acetylpiperidin-1-yl)pyridine] (Resonance form of acylium intermediate) |

| Reductive Amination | Acetone | NaBH(OAc)₃, DCE, RT | 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine |

| Michael Addition | Methyl acrylate | Methanol, RT | Methyl 3-(1-[2-chloro-pyridin-4-yl]piperidin-1-yl)propanoate |

Note: The products of N-alkylation are quaternary ammonium (B1175870) salts. N-acylation of the N-pyridyl piperidine nitrogen is complex and may lead to ring-opening or other rearrangements under certain conditions.

N-Alkylation and Quaternization: Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) leads to the formation of the corresponding quaternary ammonium salt. youtube.com This modification introduces a permanent positive charge, significantly altering the molecule's solubility and biological properties. The reaction is typically performed in a polar aprotic solvent. ajchem-a.com

N-Acylation: The piperidine nitrogen can react with acylating agents like acid chlorides or anhydrides. However, because the nitrogen is part of an N-aryl system (specifically, N-pyridyl), its reactivity is somewhat attenuated compared to a simple dialkylamine. The reaction conditions must be chosen carefully to achieve the desired N-acyl product. researchgate.net

Direct functionalization of the C-H bonds on the piperidine ring is a significant synthetic challenge. Most strategies for producing substituted piperidines involve constructing the ring from already functionalized precursors. However, recent advances in C-H activation and functionalization offer emerging pathways to modify the existing piperidine scaffold.

Synthesis from Substituted Pyridines: The most common approach to obtain piperidines with substituents on the carbon framework is to start with a correspondingly substituted pyridine and reduce the aromatic ring. For example, a 2-chloro-4-(piperidin-1-yl)-3-methylpyridine could be synthesized and then subjected to catalytic hydrogenation (e.g., using H₂/PtO₂ or NaBH₄/acid) to yield the 3-methylpiperidine (B147322) derivative. This multi-step approach offers reliable control over the substituent's position.

Direct C-H Functionalization: Modern catalysis has enabled the direct functionalization of sp³ C-H bonds. For N-heterocycles, these reactions are often directed by a group attached to the nitrogen. For instance, ruthenium-catalyzed C-H functionalization has been used to introduce substituents at the C-2 position of N-(pyridin-2-yl)piperidines. Although the substrate is different, this strategy highlights a potential route for the direct, late-stage modification of the piperidine ring in complex molecules, offering a more atom-economical alternative to de novo synthesis.

Synthesis of Complex Scaffolds and Hybrid Molecules Incorporating this compound

The true synthetic value of this compound lies in its role as a versatile building block for constructing more elaborate molecules with potential biological activity. The functionalization strategies discussed previously are combined to assemble complex scaffolds and hybrid molecules, where the pyridine-piperidine core is linked to other pharmacophores.

Synthesis of Thieno[2,3-b]pyridines: A prominent example is the synthesis of the thieno[2,3-b]pyridine (B153569) scaffold, a privileged structure in medicinal chemistry. In a typical sequence, the 2-chloro group is first displaced by a sulfur nucleophile, such as the sodium salt of 2-mercapto-nicotinonitrile. The resulting sulfide (B99878) intermediate can then undergo an intramolecular cyclization, often base-catalyzed, to form the fused thieno[2,3-b]pyridine ring system. youtube.com This approach allows for the rapid construction of complex polycyclic systems.

Assembly of Bioactive Hybrids: In drug discovery, the pyridine-piperidine motif is often linked to other fragments to optimize interactions with biological targets. For example, the 2-position can be functionalized via Buchwald-Hartwig amination with a complex amine, or via Suzuki coupling with another heterocyclic boronic acid. Concurrently, the piperidine nitrogen can be alkylated to introduce side chains that modulate properties like solubility or target engagement. This modular approach enables the generation of large compound libraries for screening and lead optimization.

Applications in Advanced Chemical and Materials Science Research

Catalysis and Ligand Design

The unique combination of a halogenated pyridine (B92270) and a piperidine (B6355638) group makes 2-Chloro-4-(piperidin-1-yl)pyridine and its analogues valuable in the field of catalysis, both as ligands for transition metals and as components in organic catalysis.

The nitrogen atom of the pyridine ring and the piperidine substituent in this compound can act as donor sites, allowing it to function as a ligand in transition metal complexes. Transition metal complexes are pivotal in homogeneous catalysis, and the electronic and steric properties of the ligands play a crucial role in the activity and selectivity of the catalyst.

The design of ligands is a key aspect of developing effective transition metal catalysts. The reactivity and stability of these complexes are significantly influenced by the supporting ligands in the primary coordination sphere. nih.gov Bidentate ligands containing a silyl (B83357) group and a σ-donor ligand like an N-heterocycle have shown promise in catalysis. The synthesis of such complexes often involves the oxidative addition of a Si-H bond to the metal center, facilitated by the coordination of the N-heterocycle. csic.es

Derivatives of this compound, such as terpyridine-metal complexes, have demonstrated interesting catalytic reactivities. researchgate.net For instance, a palladium(II) complex of 4'-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-2,2':6',2''-terpyridine has been studied for its cytotoxic properties. researchgate.net The stability of transition metal complexes, a critical factor for their catalytic applications, depends on factors like crystal field stabilization energy and the chelation properties of the ligands. nih.gov

Table 1: Examples of Piperidinyl-Pyridine Derivatives in Transition Metal Catalysis

| Compound/Derivative | Metal | Application/Finding |

| 4'-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-2,2':6',2''-terpyridine | Palladium(II) | Studied for cytotoxic properties, demonstrating potential in medicinal chemistry applications. researchgate.net |

| Bidentate silyl ligands with N-heterocycles | Various | Effective in hydrosilylation and hydrogenation reactions. csic.es |

While direct applications of this compound in stereoselective or photoredox catalysis are not extensively documented in the provided results, the structural motifs present in the molecule are relevant to these fields. For instance, chiral piperidine derivatives are widely used in stereoselective synthesis. Stereoselective hydrogenation of unsaturated substituted piperidinones, followed by reduction, can yield cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com

In the realm of enantioselective catalysis, noncovalent interactions between a ligand and a substrate are crucial for achieving high selectivity. acs.org Ligands that can form hydrogen bonds or other noncovalent interactions can help to organize the transition state, leading to enhanced enantioselectivity. acs.org The piperidine nitrogen in this compound could potentially be modified to incorporate functionalities that engage in such interactions.

One of the most significant roles of this compound and its close derivatives is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.comresearchgate.net

For example, 2-chloro-4-(piperidinylmethyl)pyridine is a critical intermediate in the synthesis of Lafutidine, a second-generation histamine (B1213489) H2-receptor antagonist used as an anti-ulcer drug. google.com The development of efficient synthetic routes to this intermediate is of significant economic interest. One patented method describes a three-step synthesis starting from 2-amino-4-methylpyridine (B118599) with a total yield of over 32%. google.com

The reactivity of chloropyridines is well-established. The rates of reaction of 2-, 3-, and 4-chloropyridine (B1293800) N-oxides with piperidine have been studied, showing that the 2- and 4-isomers are more reactive than the 3-isomer. researchgate.net This reactivity makes these compounds versatile starting materials for creating a diverse range of substituted pyridines.

Table 2: Synthetic Applications of this compound Derivatives

| Derivative | Application | Key Transformation |

| 2-chloro-4-(piperidinylmethyl)pyridine | Synthesis of Lafutidine | Serves as a key building block. google.com |

| 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine | Medicinal Chemistry | Used as an intermediate for synthesizing pharmaceutical compounds. evitachem.com |

| Chloropyridine N-oxides | Preparation of substituted pyridines | Undergo nucleophilic substitution with amines like piperidine. researchgate.net |

Materials Science and Supramolecular Chemistry

The structural features of this compound also lend themselves to applications in materials science and supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

Supramolecular chemistry relies on noncovalent interactions, such as hydrogen bonding and π-π stacking, to construct complex architectures from smaller molecular components. sibran.ru The pyridine ring in this compound can participate in π-π stacking interactions, while the potential for hydrogen bonding exists, especially if the piperidine ring is functionalized.

The crystal structure of a related compound, determined by single-crystal X-ray diffraction, revealed the presence of intermolecular hydrogen bonding, leading to a one-dimensional chain. These chains are further linked by Cl···H-C(aromatic) interactions, forming a two-dimensional network. sibran.ru The crystal packing is also influenced by Cl···H-C and π-π interactions. sibran.ru Such understanding of intermolecular forces is crucial for the rational design of new materials with specific properties. For instance, fluorinated arylpiperidines are being explored for their potential in advanced materials. smolecule.com

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller molecule (the guest) within a larger molecule (the host). rsc.org The design of hosts often relies on creating cavities or clefts with specific sizes, shapes, and chemical functionalities to achieve selective guest recognition.

While direct studies of this compound in host-guest systems were not prominent in the search results, the formation of a 1:1 charge-transfer complex between 2-chloropyridine (B119429) and iodine monochloride has been demonstrated using UV-Vis spectroscopy. researchgate.net This indicates the potential of the chloropyridine moiety to engage in specific intermolecular interactions. The development of macrocyclic hosts that can selectively bind guests is an active area of research, with applications in sensing and delivery. rsc.org The piperidinyl-pyridine scaffold could potentially be incorporated into larger macrocyclic structures to create novel host molecules.

Research in Analytical Chemistry

In analytical chemistry, precision and specificity are paramount. This compound and its derivatives serve as foundational molecules for creating tools that meet these demands.

The reactivity of the chlorine atom on the pyridine ring, typically through nucleophilic substitution, makes this compound a useful precursor for synthesizing more complex molecules for analytical purposes. Various substituted pyridines are widely used as ligands, and their ring nitrogen can undergo reactions like protonation and alkylation. researchgate.net

For example, 2-chloroquinoline-3-carbaldehyde, a related heterocyclic aldehyde, serves as a key intermediate in the synthesis of 2-(piperidin-1-yl)quinoline derivatives. researchgate.net These derivatives are then used to create a variety of other compounds through subsequent reactions. researchgate.net Many chlorinated pyridine compounds are commercially available as biochemical reagents, serving as starting materials or intermediates for life science and chemical research. medchemexpress.com The ability to functionalize the this compound scaffold allows for the systematic development of new analytical reagents with tailored specificities and properties.

The development of selective and sensitive chemical sensors is a major goal in analytical chemistry. Pyridine-based compounds have proven effective in this area, particularly for detecting ions and small molecules.

A notable example is the use of 4-(pyrrol-1-yl)pyridine derivatives as supramolecular chemodosimeters. mdpi.com These molecules have been shown to effectively sense nitrite (B80452) ions in aqueous solutions with low limits of detection, observable by the naked eye. mdpi.com The sensing mechanism is believed to involve changes in a supramolecular aggregate system upon interaction with the target anion. mdpi.com Furthermore, conjugated polymers containing pyridine rings are used to create fluorescent chemical sensors. researchgate.net The sensitivity of these sensors often relies on changes in the fluorescence properties of the polymer upon binding with analytes such as metal ions or protons. researchgate.net The inherent properties of the pyridine ring within this compound make it a strong candidate for inclusion in the design of novel chemosensors for a variety of analytical targets.

Future Research Directions and Perspectives

Emerging Methodologies in Pyridine (B92270) and Piperidine (B6355638) Chemistry

The synthesis of complex pyridine and piperidine derivatives is a highly active area of research, with a focus on improving efficiency, selectivity, and sustainability. numberanalytics.comdissertation.com Traditional methods often require multiple steps and harsh conditions, leading to low yields and significant waste. numberanalytics.comresearchgate.net To overcome these limitations, several innovative strategies are emerging.

Key Advancements in Synthesis:

Transition Metal Catalysis: The use of transition metals like palladium and copper continues to revolutionize heterocyclic chemistry by facilitating complex cross-coupling reactions. numberanalytics.comnumberanalytics.com These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Biocatalysis: Enzymes are being increasingly employed for the synthesis of chiral piperidines. For instance, a two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling provides a streamlined route to complex piperidines, which are crucial in many pharmaceuticals. news-medical.net This approach often offers high stereoselectivity under mild conditions. news-medical.net

Flow Chemistry: Continuous flow synthesis is gaining traction as it allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. numberanalytics.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis and functionalization of nitrogen-containing heterocycles, offering novel reaction pathways.

Dearomatization Strategies: A significant challenge in pyridine chemistry is its dearomatization. New methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction, allow for the conversion of flat pyridine structures into three-dimensional piperidines with high enantioselectivity. acs.org

A notable recent development is the synthesis of piperidines from renewable biomass sources like furfural, using unique surface single-atom alloy (SSAA) catalysts. nih.gov This sustainable approach highlights a shift towards greener chemical manufacturing. nih.gov

Computational Design of Novel 2-Chloro-4-(piperidin-1-yl)pyridine Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. For a scaffold like this compound, computational methods can predict how structural modifications will affect its biological activity and physical characteristics, thereby accelerating the development of new derivatives.

Core Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. ekb.eg For derivatives of this compound, docking studies can identify potential biological targets and elucidate binding modes, guiding the design of more potent and selective inhibitors for diseases ranging from neurodegenerative disorders to cancer. ekb.egjoseroda.com

Structure-Activity Relationship (SAR) Studies: By analyzing the relationship between the chemical structure of a compound and its biological activity, researchers can identify key pharmacophoric features. Computational SAR can help in fine-tuning the structure of this compound to enhance its therapeutic efficacy. joseroda.com

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net These calculations can help in understanding the reactivity of the pyridine ring and the influence of its substituents.

For example, computational modeling was used to understand the binding modes of 2-chloropyridine (B119429) derivatives to acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, revealing how different substituents influence binding affinity. joseroda.com Such insights are invaluable for designing next-generation therapeutic agents.

Expansion into New Areas of Material Science and Catalysis

While pyridine and piperidine derivatives are most renowned for their applications in pharmaceuticals, their unique electronic and structural properties also make them attractive candidates for use in materials science and catalysis. numberanalytics.comevitachem.com

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of heterocyclic compounds are being harnessed in the development of new materials for OLEDs, which are used in displays and lighting. numberanalytics.com

Solar Cells: Heterocyclic compounds are also being explored for their potential use in organic solar cells, offering a pathway to low-cost, flexible photovoltaic devices. numberanalytics.com

Sensors and Catalysis: The versatility of these compounds makes them suitable for applications in chemical sensors and as ligands in catalytic systems. numberanalytics.com

Research into 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine, a related compound, has indicated its potential for developing novel materials with specific electronic or optical properties. evitachem.com The expansion of this compound and its derivatives into these fields represents a promising avenue for future research, moving beyond the traditional focus on medicinal chemistry.

Challenges and Opportunities in the Synthesis and Application of Complex Heterocycles

Despite significant progress, the synthesis and application of complex heterocycles like this compound are not without challenges. However, these challenges also create opportunities for innovation and discovery. numberanalytics.com

Current Challenges:

Synthesis of Complexity: The creation of heterocyclic compounds with multiple functional groups and defined stereochemistry remains a significant hurdle. numberanalytics.comnih.gov

Efficiency and Sustainability: Many synthetic routes still suffer from low yields, require harsh reaction conditions, and generate substantial waste, making them inefficient and environmentally unfriendly. numberanalytics.comresearchgate.net

Purification and Analysis: Characterizing and purifying complex heterocyclic compounds can be difficult, requiring advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy. numberanalytics.com

Economic Feasibility: The total synthesis of highly complex natural products containing heterocyclic cores is often not economically viable for large-scale production. nih.gov

Future Opportunities:

Development of Novel Synthetic Methods: There is a continuous need for new synthetic strategies that are more efficient, selective, and sustainable. numberanalytics.comnumberanalytics.com This includes the development of novel catalysts and multicomponent reactions that can build molecular complexity in fewer steps. numberanalytics.comresearchgate.net

Green Chemistry: The principles of green chemistry, such as using renewable starting materials and environmentally benign solvents, are increasingly being applied to heterocyclic synthesis. numberanalytics.comnih.gov

Interdisciplinary Collaboration: Combining organic synthesis with fields like fermentation can provide new routes to complex molecules that are otherwise difficult to access. nih.gov

New Applications: The vast chemical space occupied by heterocyclic compounds offers immense potential for discovering new applications in medicine, agriculture, and materials science. numberanalytics.comrsc.org

The journey from simple heterocyclic building blocks to complex, functional molecules is a central theme in modern chemistry. The continued exploration of compounds like this compound and its derivatives will undoubtedly contribute to significant breakthroughs across various scientific disciplines.

Q & A

Basic Research Question

- Spectroscopy :

- Computational modeling : Density Functional Theory (DFT) calculates electronic distributions, aiding in predicting reactivity and binding affinities .

What advanced strategies resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Question

Contradictions may arise from assay variability or structural modifications. Methodologies include:

- Structure-Activity Relationship (SAR) studies : Systematically alter substituents (e.g., replacing piperidine with pyrrolidine) to isolate pharmacophores .

- In vitro vs. in vivo validation : Compare enzyme inhibition (e.g., thrombin for anticoagulants) with animal model efficacy .

- Meta-analysis : Cross-reference data from diverse sources (e.g., PubChem, ECHA) to identify trends or outliers .

How can reaction mechanisms for nucleophilic substitution in this compound synthesis be experimentally validated?

Advanced Research Question

- Kinetic isotope effects : Replace ¹²C with ¹³C in the pyridine ring to study bond-breaking steps via isotopic tracing .

- Computational simulations : Use molecular dynamics to model transition states and energy barriers .

- Intermediate trapping : Quench reactions at intervals (e.g., with MeOH) to isolate intermediates via LC-MS .

What methodological frameworks guide pharmacological evaluation of this compound derivatives?

Advanced Research Question

- Target identification : Screen against receptor libraries (e.g., mGluR5 for neuropsychiatric applications) using radioligand binding assays .

- Pharmacokinetics : Assess absorption/distribution via in vitro Caco-2 cell models and in vivo plasma profiling .

- Toxicity profiling : Conduct Ames tests (mutagenicity) and hepatocyte viability assays to prioritize candidates .

How can researchers optimize synthetic yield and scalability for this compound?

Advanced Research Question

- Solvent optimization : Test alternatives like THF or acetonitrile for improved solubility and cost-effectiveness .

- Catalyst screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Flow chemistry : Implement continuous flow systems to reduce side reactions and improve heat management .

What analytical techniques are critical for assessing impurities in this compound batches?

Basic Research Question

- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials or di-substituted byproducts) .

- Elemental analysis : Verifies stoichiometric Cl and N content to confirm purity .

- X-ray crystallography : Resolves crystal structure discrepancies (e.g., polymorphic forms) .

How do electronic effects of substituents influence the reactivity of this compound?

Advanced Research Question

- Hammett studies : Correlate substituent σ values (electron-withdrawing/donating) with reaction rates in SNAr .

- DFT calculations : Map electrostatic potentials to predict regioselectivity in further functionalization .

- Cyclic voltammetry : Measure redox potentials to assess stability under oxidative conditions .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive reactions and PPE (gloves, goggles) to avoid dermal exposure .

- Degradation monitoring : Regular NMR checks for hydrolyzed byproducts (e.g., 4-(piperidin-1-yl)pyridin-2-ol) .

How can computational tools predict the bioactivity of novel this compound analogs?

Advanced Research Question

- Molecular docking : Simulate binding to target proteins (e.g., thrombin for anticoagulants) using AutoDock Vina .

- ADMET prediction : Software like SwissADME forecasts absorption, metabolism, and toxicity profiles .

- QSAR models : Train algorithms on existing bioactivity data to prioritize analogs for synthesis .

Notes

- Data Sources : Prioritize PubChem, ECHA, and peer-reviewed journals for authoritative data .

- Contradictions : Address conflicting results (e.g., variable bioactivity) through systematic replication and meta-analysis .

- Methodological Rigor : Adhere to frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.